Ethyl 2-({[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-{2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyridine ring, a benzothiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and benzothiophene intermediates, followed by their coupling through a series of reactions that introduce the cyano, sulfanyl, and ester functional groups. Common reagents used in these reactions include sodium hydride, ethyl bromoacetate, and various catalysts to facilitate the coupling and functionalization steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and sulfanyl groups can enhance its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[({[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDINYL]SULFANYL}ACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- 2-Cyano-2-propyl dodecyl trithiocarbonate
Uniqueness
ETHYL 2-{2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H27N3O3S2 |
---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
ethyl 2-[[2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C31H27N3O3S2/c1-2-37-31(36)28-22-15-9-10-16-26(22)39-30(28)34-27(35)19-38-29-24(18-32)23(20-11-5-3-6-12-20)17-25(33-29)21-13-7-4-8-14-21/h3-8,11-14,17H,2,9-10,15-16,19H2,1H3,(H,34,35) |
InChI Key |
FZAPYZVHBARDAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=C(C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Origin of Product |
United States |
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